

Rosabulin tumor xenograft model

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Compound Focus: Rosabulin

CAS No.: 501948-05-6

Cat. No.: S548484

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Rosabulin: Compound Profile

Rosabulin (STA-5312) is a potent, orally active small-molecule inhibitor of microtubule assembly. Its primary mechanism of action leads to cell cycle arrest and demonstrates broad-spectrum antitumor activity, including against tumors that express moderate to high levels of P-glycoprotein (Pgp) and are resistant to agents like Taxol, Vincristine, and Adriamycin [1] [2].

The table below summarizes its key chemical and biological properties.

Property	Description
CAS Number	501948-05-6 [1] [2]
Molecular Formula	$C_{22}H_{16}N_4O_2S$ [1] [2]
Molecular Weight	400.45 g/mol [1] [2]
Mechanism of Action	Microtubule inhibitor; inhibits microtubule assembly [1] [2]
Primary Activity	Broad-spectrum antitumor activity [1] [2]
In Vitro IC ₅₀	Nanomolar range against a wide panel of cancer cell lines [1] [2]

Property	Description
In Vivo Efficacy	Active in several murine tumors and human tumor xenograft models, including drug-resistant tumors [1] [2]
Solubility	Soluble in DMSO (25 mg/mL, 62.43 mM) [1]
Recommended Storage	Solid powder: -20°C for 3 years; Solution in DMSO: -80°C for 1 year [1]

Application Notes & Protocol for Xenograft Models

While detailed, **Rosabulin**-specific xenograft protocols are not available in the search results, the following guidance is compiled from general xenograft methodologies [3] [4] and the described activity of **Rosabulin**.

Model Establishment and Animal Selection

- **Mouse Strain:** Use highly immunodeficient strains such as NOD/SCID/IL2rg^{-/-} (NSG, NOG, or NSI) to support the engraftment of human tumor cells or tissues [3].
- **Tumor Cell Injection:**
 - **Cell Line Xenograft:** Inject validated human cancer cell lines (e.g., 2×10^5 to 5×10^6 cells per mouse) subcutaneously [5].
 - **Patient-Derived Xenograft (PDX):** Implant fresh patient tumor fragments or cell suspensions, potentially mixed with Matrigel to enhance engraftment [3] [6].
- **Orthotopic vs. Heterotopic:** Subcutaneous injection is common for ease of monitoring. Orthotopic implantation (into the originating organ) may better model the tumor microenvironment and metastatic behavior [3].

The following diagram outlines the core workflow for establishing and conducting a therapy study with a **Rosabulin** xenograft model.

Dosing and Treatment Protocol

- **Formulation:** **Rosabulin** is typically formulated in DMSO for in vitro studies. For in vivo oral administration (gavage), it must be further diluted in a suitable vehicle. A common vehicle for

compounds dissolved in DMSO is a mixture of PEG-300, Tween 80, and saline [1].

- **Dosing Initiation:** Begin treatment when tumors reach a predetermined volume, typically around 100 mm³ [5].
- **Dosage and Schedule:** Specific doses for **Rosabulin** are not detailed in the search results. A common practice is to test a range of doses (e.g., 0-50 mg/kg) in a once-daily regimen [7]. The optimal dose and schedule (e.g., QD vs. intermittent) must be determined empirically.

Data Collection and Analysis

- **Tumor Volume Monitoring:** Measure tumor dimensions 2-3 times per week using calipers. Calculate volume using the formula: **Volume (mm³) = (length × width²) / 2** [4].
- **Tumor Growth Inhibition (TGI) Analysis:** TGI is a key endpoint for evaluating efficacy. The Simeoni tumor growth model or similar pharmacokinetic-pharmacodynamic (PK/PD) models can be used to relate drug plasma concentrations to TGI [7]. The effect can be modeled as:

$$\text{TGI} = (\text{Kmax} \times \text{C}) / (\text{KC}_{50} + \text{C})$$

Where Kmax is the maximum kill rate, C is the plasma concentration, and KC₅₀ is the concentration for 50% of the maximum effect [7].

- **Additional Endpoint Analysis:**
 - **Tumor Weight:** Measure the excised tumor at the endpoint [4].
 - **Immunohistochemistry (IHC):** Analyze tumor tissues for biomarkers like Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and CD31/α-SMA (vascularization) [5].
 - **Western Blot:** Evaluate the expression of proteins related to mechanism of action (e.g., tubulin polymerization) and resistance (e.g., Pgp) [4] [5].

Key Considerations for Experimental Design

- **Vehicle Control:** Always include a control group receiving the vehicle only.
- **Positive Control:** Including a group with a standard-of-care drug can provide a useful benchmark for efficacy.
- **Group Size:** Use an adequate number of animals per group (typically n=5-10) to ensure statistical power.

- **Animal Welfare:** Monitor mice for signs of toxicity, including significant body weight loss (>20%), which may necessitate dose adjustment.

Limitations and Future Directions

The available data confirms **Rosabulin**'s promising preclinical profile but highlights areas where information is lacking. Future research should focus on:

- Establishing precise, optimized dosing regimens for different xenograft models.
- Detailed investigation of its efficacy in PDX models representing various cancer types and genetic backgrounds.
- Exploring its combination potential with other anticancer agents, especially in resistant settings [1] [6] [2].

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